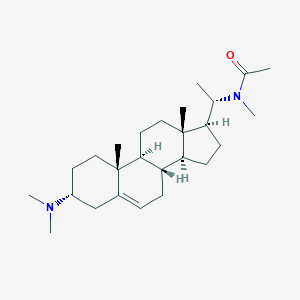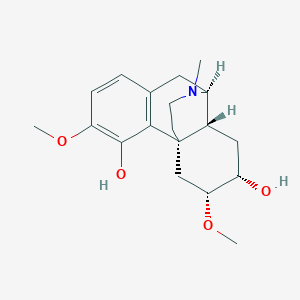
Tetrahydrosalutaridinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydrosalutaridinol (THSA) is a chemical compound that belongs to the class of tetrahydroisoquinolines. It has gained significant attention in recent years due to its potential use in scientific research applications. THSA is known to exhibit various biochemical and physiological effects and has been studied for its mechanism of action.
Mécanisme D'action
The mechanism of action of Tetrahydrosalutaridinol is not fully understood. However, it is believed to act as an inhibitor of the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of neurotransmitters such as dopamine and serotonin. By inhibiting MAO, this compound is able to increase the levels of these neurotransmitters in the brain, leading to its observed effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, leading to its potential use in the treatment of Parkinson's disease. Additionally, this compound has been shown to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Tetrahydrosalutaridinol in lab experiments is its potential use in the treatment of various diseases, such as Parkinson's disease and chronic pain. Additionally, this compound has been shown to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs. However, one limitation of using this compound in lab experiments is its potential toxicity, as it has been shown to exhibit cytotoxic effects on certain cells.
Orientations Futures
There are several future directions for research on Tetrahydrosalutaridinol. One area of research could focus on the development of new drugs based on the structure of this compound. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential use in the treatment of various diseases. Finally, future research could focus on the development of new synthesis methods for this compound that are more efficient and cost-effective.
Méthodes De Synthèse
Tetrahydrosalutaridinol can be synthesized through a multi-step process involving the reaction of 1,2,3,4-tetrahydroisoquinoline with salutaridine. The reaction is catalyzed by a palladium catalyst and requires the use of hydrogen gas. The resulting product is then reduced using sodium borohydride to obtain this compound.
Applications De Recherche Scientifique
Tetrahydrosalutaridinol has been studied for its potential use in various scientific research applications. It has been shown to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, this compound has been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine levels in the brain.
Propriétés
Numéro CAS |
18189-62-3 |
|---|---|
Formule moléculaire |
C19H27NO4 |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
(1R,9S,10R,12S,13R)-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-3,12-diol |
InChI |
InChI=1S/C19H27NO4/c1-20-7-6-19-10-16(24-3)14(21)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19/h4-5,12-14,16,21-22H,6-10H2,1-3H3/t12-,13-,14-,16+,19+/m0/s1 |
Clé InChI |
PXMPNWXEWTVVSE-XXIIRZHVSA-N |
SMILES isomérique |
CN1CC[C@@]23C[C@H]([C@H](C[C@H]2[C@@H]1CC4=C3C(=C(C=C4)OC)O)O)OC |
SMILES |
CN1CCC23CC(C(CC2C1CC4=C3C(=C(C=C4)OC)O)O)OC |
SMILES canonique |
CN1CCC23CC(C(CC2C1CC4=C3C(=C(C=C4)OC)O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



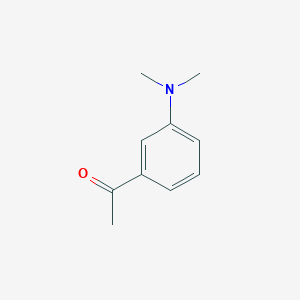

![1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one](/img/structure/B97958.png)
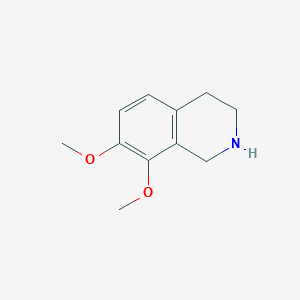
![4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide](/img/structure/B97962.png)

![(2R,3R,4R,5S)-6-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]hexane-1,2,3,4,5-pentol](/img/structure/B97967.png)
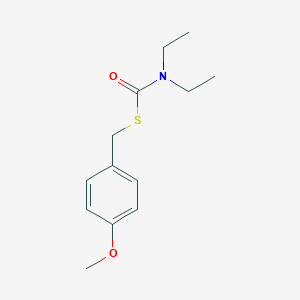
![Oxo[(tributylstannyl)oxy]borane](/img/structure/B97974.png)



![Benzenesulfonamide, 4-hydroxy-3-[(2-hydroxy-1-naphthalenyl)azo]-](/img/structure/B97979.png)
